(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride

Thermal analysis Purity verification Material characterization

(3‑Chloro‑4‑methoxyphenyl)hydrazine hydrochloride (CAS 54812‑55‑4) is a crystalline arylhydrazine salt with a molecular weight of 209.07 g mol⁻¹ and a melting point of 200‑210 °C. The free base carries the CAS number 24630‑85‑1.

Molecular Formula C7H10Cl2N2O
Molecular Weight 209.07 g/mol
CAS No. 54812-55-4
Cat. No. B1367740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-methoxyphenyl)hydrazine hydrochloride
CAS54812-55-4
Molecular FormulaC7H10Cl2N2O
Molecular Weight209.07 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NN)Cl.Cl
InChIInChI=1S/C7H9ClN2O.ClH/c1-11-7-3-2-5(10-9)4-6(7)8;/h2-4,10H,9H2,1H3;1H
InChIKeyWJGGZLUXLCWVJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride CAS 54812-55-4: Core Identity for Procurement and Research


(3‑Chloro‑4‑methoxyphenyl)hydrazine hydrochloride (CAS 54812‑55‑4) is a crystalline arylhydrazine salt with a molecular weight of 209.07 g mol⁻¹ and a melting point of 200‑210 °C . The free base carries the CAS number 24630‑85‑1 . The compound serves as a versatile building block for heterocyclic synthesis—most notably indoles via Fischer cyclization—and as a precursor to bioactive molecules whose 3‑chloro‑4‑methoxyphenyl motif is essential for target binding [1]. Procurement‑grade material is offered at ≥95 % purity (HPLC) .

Why (3-Chloro-4-methoxyphenyl)hydrazine Hydrochloride Cannot Be Replaced by Generic Phenylhydrazine Analogs


Simple phenylhydrazine hydrochloride or single‑substituent analogs (e.g., 4‑methoxy‑ or 3‑chloro‑ only) do not reproduce the dual electronic profile created by the simultaneous presence of the electron‑withdrawing chlorine and electron‑donating methoxy groups. This ortho/para‑directing combination alters the nucleophilicity of the β‑nitrogen in condensation reactions [1] and, critically, determines the biological activity of downstream products: replacement of the 3‑chloro‑4‑methoxyphenyl substructure with a pentafluorophenyl ring in cryptophycin antitumor agents causes a collapse of cytotoxicity from low‑picomolar IC₅₀ values to inactivity [2]. Consequently, generic substitution of the hydrazine precursor leads to a different regioisomeric product distribution in heterocyclic synthesis and to pharmacologically irrelevant final compounds.

Head‑to‑Head Quantitative Evidence for Selecting (3‑Chloro‑4‑methoxyphenyl)hydrazine HCl Over Closest Analogs


Melting Point Fingerprint: Thermal Stability Advantage Over 4‑Methoxyphenylhydrazine HCl

The compound’s melting point of 200‑210 °C is approximately 47 °C higher than that of the closest mono‑substituted analog, 4‑methoxyphenylhydrazine hydrochloride (153‑162 °C) . This wider crystalline‑state thermal window translates into safer handling during solvent‑free reactions and a more robust identity check during incoming quality‑control.

Thermal analysis Purity verification Material characterization

Critical Pharmacophoric Motif: 3‑Chloro‑4‑methoxyphenyl Substructure Essential for Cryptophycin Cytotoxicity

In the cryptophycin family of antimitotic natural products, the 3‑chloro‑4‑methoxyphenyl substituent in unit B is obligatory for high potency. The native cryptophycin bearing this motif displays IC₅₀ values in the low‑picomolar range against KB‑3‑1 cells. Replacing it with a pentafluorophenyl group results in a ‘significant loss of activity’, eliminating the therapeutic window [1]. Using a generic phenylhydrazine precursor that lacks this substitution pattern therefore cannot yield active cryptophycin analogs.

Medicinal chemistry Cytotoxic potency Structure‑activity relationship

Nucleophilicity Tuning: Electronic Effect of 3‑Cl‑4‑OMe Substitution Pattern Relative to Unsubstituted Phenylhydrazine

A systematic study of para‑substituted phenylhydrazines in reactions with dimethyl carbonate showed that both electron‑withdrawing and electron‑donating groups increase reaction rate relative to the unsubstituted parent phenylhydrazine [1]. The 3‑chloro‑4‑methoxyphenyl derivative benefits from a push‑pull electronic effect: the chlorine withdraws electron density via inductive effect (σₘ ≈ +0.37) while the methoxy group donates by resonance (σₚ⁺ ≈ −0.78). This dual substitution is therefore expected to produce a rate enhancement over both phenylhydrazine and mono‑substituted analogs, though the exact magnitude has not been reported for this specific compound.

Reactivity Physical‑organic chemistry Nucleophilicity

Continuous‑Flow Suitability: Validated as a Substrate in Scalable Diazotization‑Reduction Processes

Patent US20190152896A1 explicitly identifies (3‑chloro‑4‑methoxyphenyl)hydrazine hydrochloride among the arylhydrazines compatible with an integrated continuous‑flow diazotization‑reduction platform [1]. Although no side‑by‑side yield comparison is provided, the patent teaches that the method yields ‘high‑purity’ substituted phenylhydrazine salts, with the entire process operating under controlled temperature profiles that mitigate the risk of N–N bond cleavage during reduction—a known failure mode for electron‑rich anilines such as 4‑anisidine [2]. This positions the target compound as a process‑proven intermediate, in contrast to analogs that may require bespoke batch optimization.

Process chemistry Continuous flow Scale‑up synthesis

High‑Impact Application Scenarios for (3‑Chloro‑4‑methoxyphenyl)hydrazine Hydrochloride in Research and Industrial Sourcing


Synthesis of Cryptophycin‑Class Anticancer Agents and Analog Libraries

Research groups designing cryptophycin derivatives or structurally related tubulin‑targeting agents depend on the 3‑chloro‑4‑methoxyphenyl motif for sub‑nanomolar cytotoxicity . (3‑Chloro‑4‑methoxyphenyl)hydrazine hydrochloride serves as the direct hydrazine donor for unit B construction via Fischer indolization or hydrazone formation. Replacement of this building block with a simpler phenylhydrazine leads to inactive analogs, as demonstrated by the complete loss of activity upon pentafluorophenyl substitution. Procurement of this specific hydrazine ensures fidelity to the active pharmacophore.

Continuous‑Flow Production of Substituted Indoles and Pyrazoles in Pilot‑Scale Synthesis

The compound is validated as a substrate in integrated continuous‑flow platforms . In a typical application, the hydrazine hydrochloride is telescoped directly into a Fischer indole synthesis without isolation of the free base, minimizing operator exposure and improving throughput. The higher melting point of the salt (200‑210 °C vs. 153‑162 °C for 4‑methoxy analog) reduces the risk of reactor clogging by premature solidification in ambient‑temperature tubing, a practical advantage for 24/7 flow-chemistry campaigns.

Quality‑Control Reference Standard for GC‑MS and HPLC Identity Testing

Because the 3‑chloro‑4‑methoxyphenyl substitution pattern yields a distinctive molecular ion cluster (M⁺ 209, with a characteristic ³⁷Cl isotope peak) and a retention time well separated from common mono‑substituted hydrazines [1], the hydrochloride salt is employed as a system‑suitability standard in chromatographic methods that must discriminate between closely related arylhydrazine intermediates in multi‑step API syntheses.

Thermally Demanding Neat Reactions Requiring a High‑Melting Hydrazine Donor

In solvent‑free or high‑temperature condensations (e.g., neat Fischer indole syntheses above 180 °C), the target compound’s melting point of 200‑210 °C allows it to remain a free‑flowing solid longer than 4‑methoxyphenylhydrazine HCl (mp 153‑162 °C), reducing premature liquefaction that can cause localized overheating and by‑product formation. This thermal headroom simplifies reactor charging and improves batch‑to‑batch reproducibility.

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